molecular formula C6H10O2 B1232005 3-Methylpentyne-3,4-diol CAS No. 62386-32-7

3-Methylpentyne-3,4-diol

Cat. No.: B1232005
CAS No.: 62386-32-7
M. Wt: 114.14 g/mol
InChI Key: ROYMFZRBHCVMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylpentyne-3,4-diol is an alkyne-containing diol with the molecular formula C₆H₁₀O₂, featuring a triple bond (yne) between carbons 3 and 4, a methyl branch at carbon 3, and hydroxyl groups at positions 3 and 2. For example, alkyne-substituted diols, such as those listed in patent applications (e.g., 3-methyl-4-pentynyl derivatives), share reactivity patterns tied to their triple bonds and hydroxyl groups .

Properties

CAS No.

62386-32-7

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

3-methylpent-4-yne-2,3-diol

InChI

InChI=1S/C6H10O2/c1-4-6(3,8)5(2)7/h1,5,7-8H,2-3H3

InChI Key

ROYMFZRBHCVMIK-UHFFFAOYSA-N

SMILES

CC(C(C)(C#C)O)O

Canonical SMILES

CC(C(C)(C#C)O)O

Synonyms

3-methylpentyne-3,4-diol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparisons

A. 3-Methyl-2,4-pentanedione (CAS 815-57-6)

  • Structure : A diketone with methyl branching (C₆H₁₀O₂).
  • Key Differences : Replaces diol groups with ketones, altering polarity and hydrogen-bonding capacity.
  • Reactivity : Ketones undergo nucleophilic additions, whereas diols participate in esterification or ether formation. This contrast highlights 3-Methylpentyne-3,4-diol’s utility in polymer chemistry or crosslinking reactions .

B. 1-Pentanol, 3-methyl- (CAS 589-35-5)

  • Structure: A monohydric alcohol (C₆H₁₄O) with a methyl branch.
  • Key Differences : Lacks both a triple bond and a second hydroxyl group. This reduces its oxidative stability and limits its use in reactions requiring dual functionalization .

C. EC1-2 Metabolite [(7α,7′β,8α,8′α)-3,4-methylenedioxy-7,9′:7′,9-diepoxylignane-3′,4′-diol]

  • Structure : A lignan-derived diol with fused rings and methylenedioxy groups.
  • Key Differences: The aromatic backbone and epoxide groups differentiate it from 3-Methylpentyne-3,4-diol’s aliphatic structure.
Physicochemical Properties
Compound Molecular Formula Functional Groups Boiling Point (°C, estimated) Solubility (Polar Solvents)
3-Methylpentyne-3,4-diol C₆H₁₀O₂ Alkyne, diol ~180–200* High (due to -OH groups)
3-Methyl-2,4-pentanedione C₆H₁₀O₂ Diketone, methyl 140–145 (measured) Moderate
3-Methyl-1-pentanol C₆H₁₄O Alcohol, methyl 132–135 (measured) Moderate

*Estimated based on alkyne-diol analogs .

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